1-Benzyl-3-hydroxypyridinium chloride
Overview
Description
1-Benzyl-3-hydroxypyridinium chloride is an organic compound with the molecular formula C12H12ClNO. It is characterized by a pyridinium ring substituted with a benzyl group and a hydroxyl group. This compound is typically found as a white or colorless crystalline solid and is soluble in water and common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyridinium chloride can be synthesized through the reaction of 3-hydroxypyridine with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Another method involves the reaction of pyridine with benzyl bromide under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxypyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced using reagents like sodium borohydride to form 1-benzyl-3-hydroxypyridine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-benzyl-3-pyridone.
Reduction: Formation of 1-benzyl-3-hydroxypyridine.
Substitution: Formation of various substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-3-hydroxypyridinium chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzyl-3-hydroxypyridinium chloride exerts its effects involves its interaction with various molecular targets. The pyridinium ring can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- 1-Benzyl-3-hydroxypyridine
- 1-Benzyl-3-pyridone
- N-Benzyl-3-hydroxypyridinium chloride
Comparison: 1-Benzyl-3-hydroxypyridinium chloride is unique due to the presence of both a benzyl group and a hydroxyl group on the pyridinium ringFor instance, 1-Benzyl-3-hydroxypyridine lacks the positive charge on the nitrogen, which can significantly alter its chemical behavior and interactions .
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNZKJRJNUPXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456218 | |
Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-73-7 | |
Record name | NSC77111 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-hydroxypyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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